molecular formula C15H18N4O2S B3012885 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 1903168-62-6

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B3012885
CAS No.: 1903168-62-6
M. Wt: 318.4
InChI Key: YRUXUYGGNMDZBI-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a piperidine ring, and a thiophene ring

Mechanism of Action

Mode of Action

, which has been widely used in the fabrication of functional supramolecular assemblies and materials .

Biochemical Pathways

. This suggests that it may interact with biochemical pathways that are sensitive to changes in pH.

Action Environment

, suggesting that changes in environmental pH could potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrimidine or piperidine rings.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-8-13(20)18-15(16-10)19-5-2-12(3-6-19)17-14(21)11-4-7-22-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUXUYGGNMDZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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